3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
CAS No.:
Cat. No.: VC10941624
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.
![3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide -](/images/structure/VC10941624.png)
Specification
Molecular Formula | C15H11N3O3 |
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Molecular Weight | 281.27 g/mol |
IUPAC Name | 3-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Standard InChI | InChI=1S/C15H11N3O3/c19-10-5-3-4-9(8-10)14(20)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,19,21H |
Standard InChI Key | ALRZFZMHYSIVPU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (molecular formula: C₁₅H₁₁N₃O₃; molar mass: 281.27 g/mol) consists of two aromatic systems: a 3-hydroxybenzohydrazide group and a 2-oxoindole (isatin) moiety linked via an E-configured hydrazone bridge (–NH–N=C–). The indole ring adopts a nearly planar conformation, facilitating π-π stacking interactions, while the hydroxyl group at position 3 enhances solubility through hydrogen bonding .
Key Structural Features:
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Hydrazone linkage: The –NH–N=C– group enables tautomerism and metal chelation.
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Hydrogen-bonding sites: The hydroxyl (–OH) and carbonyl (C=O) groups participate in intermolecular interactions.
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Aromatic systems: The benzohydrazide and indole rings contribute to hydrophobic interactions with biological targets.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
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ν(C=O) at 1680–1660 cm⁻¹ (amide I band from indole ketone) .
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ν(C=N) at 1630–1615 cm⁻¹ (hydrazone imine stretch).
¹H-NMR (DMSO-d₆):
Mass Spectrometry:
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via acid-catalyzed condensation of 3-hydroxybenzohydrazide with isatin under reflux conditions:
Reaction Scheme:
Conditions:
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Solvent: Ethanol
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Catalyst: Glacial acetic acid (5 mol%)
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Temperature: 80°C
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Time: 3 hours
Ultrasound-Assisted Synthesis
Ultrasound irradiation reduces reaction time and improves yield by enhancing mass transfer:
Parameter | Conventional Method | Ultrasound Method |
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Time | 3 hours | 15 minutes |
Yield | 70–75% | 90–95% |
Purity (HPLC) | 98% | 99.5% |
This method eliminates side products and reduces energy consumption .
Biological Activities
Anti-Inflammatory Activity
In a carrageenan-induced paw edema model (rats, n = 6), the compound reduced inflammation by 63–65% at 50 mg/kg, comparable to celecoxib (70%) .
Mechanism: Selective COX-2 inhibition (docking score: −62.02 vs. COX-1: −9.17) .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperformed ampicillin (MIC = 32 μg/mL).
Molecular Docking Studies
COX-2 Binding Interactions
The compound binds COX-2 (PDB: 3LN1) via:
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Hydrogen bonds with Arg120 and Tyr355.
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π-π stacking with Tyr385.
Docking Scores:
Target | Score |
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COX-2 | −62.02 |
COX-1 | −9.17 |
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